molecular formula C21H26N2OS B12734220 1-Piperidineacetanilide, N-(2-(phenylthio)ethyl)- CAS No. 97018-16-1

1-Piperidineacetanilide, N-(2-(phenylthio)ethyl)-

Cat. No.: B12734220
CAS No.: 97018-16-1
M. Wt: 354.5 g/mol
InChI Key: QYYLOKRKOYGELX-UHFFFAOYSA-N
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Description

NM-592 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NM-592 typically involves a series of well-defined chemical reactions. One common method includes the reaction of leuco crystal violet with an oxidizing agent, which results in the formation of a blue-colored compound that is monitored at 592 nm . The reaction conditions often require precise control of temperature, pH, and the concentration of reactants to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of NM-592 may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

NM-592 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of leuco crystal violet results in the formation of NM-592, while reduction can revert it to its original form.

Scientific Research Applications

NM-592 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of NM-592 involves its interaction with specific molecular targets and pathways. For instance, in fluorescence microscopy, NM-592 binds to cellular components and emits light at a specific wavelength when excited, allowing for the visualization of cellular structures . The exact molecular targets and pathways may vary depending on the specific application and context in which NM-592 is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of NM-592

NM-592 stands out due to its specific absorption and emission properties at 592 nm, making it particularly useful in applications requiring precise wavelength detection. Its stability and reactivity also make it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

97018-16-1

Molecular Formula

C21H26N2OS

Molecular Weight

354.5 g/mol

IUPAC Name

N-phenyl-N-(2-phenylsulfanylethyl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C21H26N2OS/c24-21(18-22-14-8-3-9-15-22)23(19-10-4-1-5-11-19)16-17-25-20-12-6-2-7-13-20/h1-2,4-7,10-13H,3,8-9,14-18H2

InChI Key

QYYLOKRKOYGELX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)N(CCSC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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